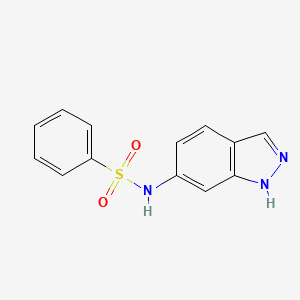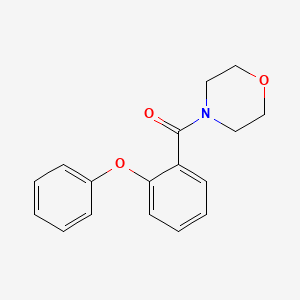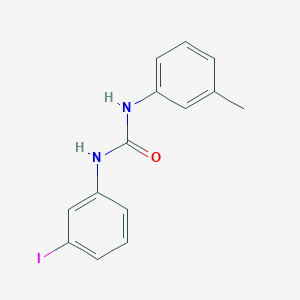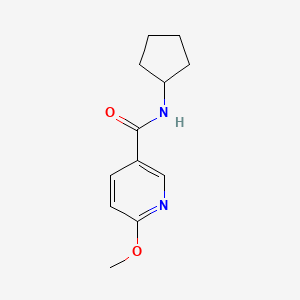
N-cyclopentyl-6-methoxypyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-6-methoxypyridine-3-carboxamide (CP-3,4-MPD) is a chemical compound that belongs to the class of pyridinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CP-3,4-MPD has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders.
作用机制
The exact mechanism of action of N-cyclopentyl-6-methoxypyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is believed to be involved in the regulation of calcium signaling and ion channel activity. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to modulate the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-6-methoxypyridine-3-carboxamide has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have an effect on the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to modulate the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis.
实验室实验的优点和局限性
N-cyclopentyl-6-methoxypyridine-3-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a valuable tool for studying various cellular processes. N-cyclopentyl-6-methoxypyridine-3-carboxamide also has an effect on the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders. However, N-cyclopentyl-6-methoxypyridine-3-carboxamide has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-cyclopentyl-6-methoxypyridine-3-carboxamide. One potential direction is to further investigate its mechanism of action and its impact on various neurotransmitter systems in the brain. Another potential direction is to explore its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the potential toxicity of N-cyclopentyl-6-methoxypyridine-3-carboxamide and its long-term effects on the central nervous system.
合成方法
N-cyclopentyl-6-methoxypyridine-3-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction between 6-methoxypyridine-3-carboxylic acid and cyclopentylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
科学研究应用
N-cyclopentyl-6-methoxypyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to have an effect on the dopamine and norepinephrine systems, making it a potential treatment for various psychiatric disorders.
属性
IUPAC Name |
N-cyclopentyl-6-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-6-9(8-13-11)12(15)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMNDJGEXGWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
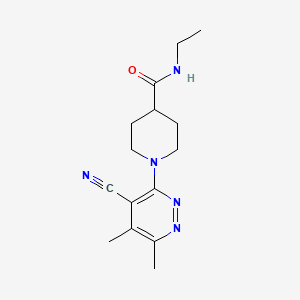
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
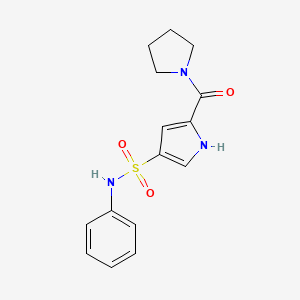
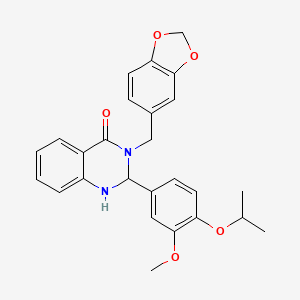
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
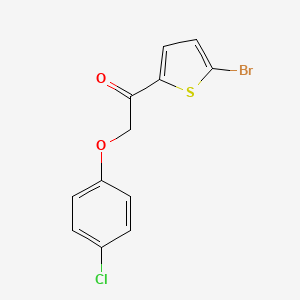
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

